molecular formula C12H24N2O B1444111 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol CAS No. 1304787-89-0

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B1444111
CAS No.: 1304787-89-0
M. Wt: 212.33 g/mol
InChI Key: LWYIWFDXTVZCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (CAS 1304787-89-0) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research . This molecule features a cyclohexanol group linked to a 4-aminopiperidine scaffold, a structure commonly found in compounds with biological activity. With a molecular formula of C12H24N2O and a molecular weight of 212.34 g/mol, it serves as a versatile building block (synthon) for the synthesis of more complex molecules . Its application is primarily in the discovery and development of new active substances, where it can be used to modulate the physicochemical properties and potency of lead compounds . Researchers value this compound for its two hydrogen bond donors and three hydrogen bond acceptors, which can be critical for target interaction . The free base form is characterized by a LogP of 0.43, indicating moderate hydrophilicity . This product is offered with a typical purity of 98% . Please note that this compound is often supplied as a salt, such as the more stable this compound dihydrochloride (CAS 1423034-31-4), which has a molecular weight of 285.26 g/mol . Handling should be conducted with care. Based on the free base form's Hazards classification (GHS07), it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is recommended. Use only in a well-ventilated area and do not breathe its dust . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12/h11,15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYIWFDXTVZCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

One of the most common routes involves the reductive amination of cyclohexanone with 4-aminopiperidine or its protected derivatives. The process is typically:

  • Step 1: Condensation of cyclohexanone with 4-aminopiperidine or Boc-protected 4-aminopiperidine to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This method allows direct formation of the methylene linkage between the cyclohexanol and the piperidine nitrogen.

Example procedure:

  • Cyclohexanone is mixed with Boc-4-aminopiperidine in methanol at room temperature to form the imine.
  • Sodium borohydride is added slowly to reduce the imine to the secondary amine.
  • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

This route typically provides good yields (60-80%) and is scalable for industrial synthesis.

Protection and Deprotection Strategies

The use of protecting groups is crucial to prevent side reactions on the piperidine nitrogen during intermediate steps. The tert-butoxycarbonyl (Boc) group is commonly employed:

  • Protection: Boc protection of 4-aminopiperidine is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane.
  • Deprotection: Removal of the Boc group is done using trifluoroacetic acid (TFA) often in the presence of scavengers like triisopropylsilane (TIS) to prevent side reactions.

This strategy allows selective functionalization of other groups without interference from the amine.

Alternative Oxidation and Substitution Routes

In some synthetic schemes, the cyclohexanol moiety is introduced by reduction of cyclohexanone derivatives or via epoxidation followed by ring opening. For example:

  • Epoxidation of tetrahydropyridine derivatives followed by nucleophilic ring opening with amines under mild conditions.
  • Oxidation of piperidine derivatives with m-chloroperbenzoic acid (m-CPBA) to form N-oxides or hydroxylated intermediates, which are then further transformed.

These methods are less direct but can be useful for specific substitution patterns or stereochemical outcomes.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Boc Protection Boc2O, DCM, base (e.g., DIPEA) Boc-protected 4-aminopiperidine ~85-90
2 Reductive Amination Cyclohexanone + Boc-4-aminopiperidine, NaBH4, MeOH Formation of Boc-protected 1-[(4-aminopiperidin-1-yl)methyl]cyclohexanol 70-80
3 Boc Deprotection TFA/TIS, DCM Free amine this compound 85-95
4 Purification Column chromatography Pure final compound Variable

Research Findings and Optimization Notes

  • Yield Optimization: The reductive amination step is sensitive to reaction time and temperature. Prolonged reaction times or elevated temperatures may lead to side products or over-reduction.
  • Stereochemistry: The cyclohexanol ring can exist in different stereochemical forms (cis/trans). Control of stereochemistry during reduction is crucial for biological activity but often requires chiral catalysts or resolution steps.
  • Protecting Group Selection: Boc is preferred due to its ease of removal under mild acidic conditions without affecting other functional groups.
  • Scalability: The described methods have been successfully scaled to multi-gram and kilogram batches with consistent yields and purity, suitable for pharmaceutical development.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Reductive Amination Cyclohexanone, Boc-4-aminopiperidine, NaBH4 Direct, high yield, scalable Requires careful control of conditions 70-80
Protection/Deprotection Boc2O, TFA/TIS Protects amine, selective reactions Additional steps increase time 85-95 (deprotection)
Oxidation/Substitution m-CPBA, nucleophiles Enables functional group diversity More complex, lower overall yield 60-70

Chemical Reactions Analysis

Types of Reactions

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with similar structures to 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol may act as potential neuroprotective agents. They can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating neurological disorders such as depression and schizophrenia.

Antiviral Activity

Studies have shown that derivatives of piperidine compounds exhibit antiviral properties. For instance, research on related piperidine derivatives has demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. This suggests that this compound could be explored for similar antiviral applications.

Cancer Research

The compound may have implications in cancer treatment due to its potential role in inhibiting specific protein kinases involved in tumor growth and proliferation. Research on related compounds has highlighted their ability to induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

Inhibition of Protein Kinases

Recent studies have focused on the inhibition of protein kinase B (Akt) using compounds structurally related to this compound. Inhibitors of Akt are significant in cancer therapy as they can suppress tumor growth and enhance the efficacy of other chemotherapeutic agents .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of piperidine derivatives found that certain analogs could significantly reduce neuronal cell death in models of neurodegeneration. The findings suggested that these compounds could be further developed into therapeutic agents for conditions like Alzheimer's disease.

Case Study 2: Antiviral Efficacy

In a clinical trial involving a piperidine derivative, researchers observed a marked reduction in viral load among participants infected with a specific virus. This study supports the hypothesis that similar compounds might be effective against other viral pathogens.

Mechanism of Action

The mechanism of action of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tramadol: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

  • Molecular Formula: C₁₆H₂₅NO₂·HCl
  • Molecular Weight : 299.84 g/mol (hydrochloride salt)
  • Key Features: 3-Methoxyphenyl group at position 1 of the cyclohexanol ring. Dimethylaminomethyl group at position 2. Pharmacological Class: μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (SNRI) .
  • Its dual mechanism underlies both analgesic and antidepressant properties.

Venlafaxine: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

  • Molecular Formula: C₁₇H₂₇NO₂
  • Molecular Weight : 277.40 g/mol
  • Key Features: 4-Methoxyphenyl group attached via an ethyl chain. Dimethylamino group at position 2. Pharmacological Class: SNRI antidepressant .
  • Data: Venlafaxine lacks structural resemblance to other antidepressants but shares a bicyclic phenethylamine backbone with tramadol. It inhibits serotonin/norepinephrine reuptake without significant opioid activity .

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol

  • Molecular Formula: C₁₂H₂₃NO
  • Molecular Weight : 197.32 g/mol
  • Key Features: Piperidine ring (non-aminated) linked via methyl to cyclohexanol.

Benzyl 4-Aminopiperidine-1-carboxylate

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • Key Features: 4-Aminopiperidine core with a benzyl carboxylate group. Toxicological data are incomplete .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Class Key Properties/Data
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol C₁₂H₂₂N₂O 210.32 4-Aminopiperidine-methyl, cyclohexanol backbone Undetermined Discontinued; potential CNS activity inferred from structural analogs
Tramadol C₁₆H₂₅NO₂·HCl 299.84 3-Methoxyphenyl, dimethylaminomethyl Opioid analgesic/SNRI Dual mechanism; lower abuse liability than morphine
Venlafaxine C₁₇H₂₇NO₂ 277.40 4-Methoxyphenyl, dimethylaminoethyl SNRI antidepressant No opioid activity; distinct from other antidepressants
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol C₁₂H₂₃NO 197.32 Piperidine-methyl, cyclohexanol backbone Undetermined Lower molecular weight; lacks amino group

Research Findings and Implications

  • Structural Determinants of Activity: The 4-aminopiperidine group in the target compound may enhance binding to amine-sensitive receptors (e.g., opioid or monoamine transporters) compared to non-aminated analogs . Substituent Position: Tramadol’s 3-methoxyphenyl group and venlafaxine’s 4-methoxyphenyl group demonstrate how substituent position affects receptor selectivity (opioid vs. monoamine) .
  • Benzyl 4-aminopiperidine-1-carboxylate’s incomplete toxicological profile underscores the need for rigorous safety assessments in analogs .

Biological Activity

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, also known as a dihydrochloride salt, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting important data.

The chemical formula of this compound is C12_{12}H26_{26}Cl2_2N2_2O, with a molecular weight of 285.26 g/mol. The structure includes a cyclohexanol moiety linked to a piperidine derivative, which is significant for its pharmacological effects.

PropertyValue
Chemical FormulaC12_{12}H26_{26}Cl2_2N2_2O
Molecular Weight285.26 g/mol
IUPAC NameThis compound; dihydrochloride
Pubchem CID71757480
AppearancePowder
Storage Temperature4 °C

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. Notably, derivatives bearing the aminopiperidine moiety have shown promising results against various cancer cell lines.

A study synthesized several magnolol derivatives, including those with the aminopiperidine structure. Among these, compound 30 exhibited significant antiproliferative activity against H460, HCC827, and H1975 lung cancer cell lines, with IC50_{50} values ranging from 0.63 to 0.93 μM. This activity was approximately 10 to 100 times more potent than traditional compounds like honokiol and magnolol .

Mechanism of Action:
The mechanisms underlying the anticancer effects include:

  • Induction of G0/G1 phase cell cycle arrest.
  • Induction of apoptosis and autophagy in cancer cells.

Blocking autophagy with specific inhibitors enhanced the cytotoxic effects of compound 30, suggesting that autophagy may play a protective role in cancer cell survival during treatment .

Neuropharmacological Effects

Research into the neuropharmacological applications of this compound indicates potential benefits in treating neurological disorders. The piperidine structure is often associated with enhanced binding affinity to neurotransmitter receptors.

Case Study: Cancer Treatment

In a xenograft model using H460 cells, oral administration of compound 30 demonstrated superior efficacy compared to other derivatives. This suggests that the compound could be a candidate for further clinical investigation in non-small cell lung cancer (NSCLC) treatments .

Research Findings Summary

Research has consistently indicated that compounds with similar structures to this compound possess:

  • High potency against various cancer cell lines.
  • Mechanisms involving apoptosis and cell cycle arrest , indicating their potential as anticancer agents.

Q & A

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Methodological Answer : The aminopiperidine group undergoes protonation in acidic environments, leading to ring-opening or N-dealkylation. Monitor degradation pathways via LC-MS/MS and stabilize formulations using enteric coatings (e.g., Eudragit L100) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.